molecular formula C19H18ClNO4 B13543969 4-(4-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid CAS No. 939757-67-2

4-(4-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

Cat. No.: B13543969
CAS No.: 939757-67-2
M. Wt: 359.8 g/mol
InChI Key: FPDIXSAIJREEKT-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a chlorophenyl group and a phenylmethoxycarbonyl group

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Phenylmethoxycarbonyl Group: This step often involves esterification or amidation reactions using phenylmethoxycarbonyl chloride and suitable nucleophiles.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

4-(4-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols or amines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: It can serve as a probe or ligand in studies involving receptor binding and enzyme inhibition.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-(4-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid include:

    4-(4-chlorophenyl)-1-phenylpyrrolidine-3-carboxylic acid: Lacks the methoxycarbonyl group, which may affect its reactivity and binding properties.

    4-(4-bromophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid: Substitution of chlorine with bromine can alter the compound’s electronic properties and reactivity.

    4-(4-chlorophenyl)-1-methylmethoxycarbonylpyrrolidine-3-carboxylic acid: Substitution of the phenyl group with a methyl group can impact the compound’s steric and electronic characteristics.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

939757-67-2

Molecular Formula

C19H18ClNO4

Molecular Weight

359.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H18ClNO4/c20-15-8-6-14(7-9-15)16-10-21(11-17(16)18(22)23)19(24)25-12-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,22,23)

InChI Key

FPDIXSAIJREEKT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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